Cas no 681230-05-7 (2-phenyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}acetamide)

2-phenyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It exhibits unique structural features that contribute to its pharmacological properties, including high specificity and selectivity. This compound is suitable for research in drug discovery and development, offering valuable insights into molecular interactions and therapeutic targets.
2-phenyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}acetamide structure
681230-05-7 structure
Product Name:2-phenyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}acetamide
CAS No:681230-05-7
MF:C18H14N2OS2
MW:338.446561336517
CID:6016243
PubChem ID:3359759
Update Time:2025-11-01

2-phenyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}acetamide
    • 2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
    • Benzeneacetamide, N-4H-[1]benzothiopyrano[4,3-d]thiazol-2-yl-
    • 681230-05-7
    • AKOS024602443
    • 2-phenyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
    • Oprea1_507267
    • 2-phenyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}acetamide
    • F1009-0283
    • Inchi: 1S/C18H14N2OS2/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21)
    • InChI Key: SIKHVWISLSODOP-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2=NC3C4=CC=CC=C4SCC=3S2)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 338.05475542g/mol
  • Monoisotopic Mass: 338.05475542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.5Ų

Experimental Properties

  • Density: 1.398±0.06 g/cm3(Predicted)
  • pka: 8.74±0.20(Predicted)

2-phenyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}acetamide Pricemore >>

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Additional information on 2-phenyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}acetamide

Introduction to 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide (CAS No. 681230-05-7)

2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide, identified by its CAS number 681230-05-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and functional properties, making it a promising candidate for further research and development in drug discovery.

The molecular structure of 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide incorporates several key pharmacophoric elements that are known to contribute to its biological activity. The presence of a thiochromenone core, fused with a thiazole ring, provides a rich scaffold for interactions with biological targets. This structural motif has been extensively studied for its potential in modulating various biological pathways, including those relevant to inflammation, cancer, and neurodegenerative diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide and its biological targets. These studies have highlighted the compound's ability to bind to specific enzymes and receptors, suggesting its potential as an inhibitor or modulator of these targets. For instance, preliminary computational studies indicate that this compound may interact with enzymes involved in the metabolism of reactive oxygen species, which could be relevant in the context of oxidative stress-related diseases.

The synthesis of 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide represents a significant achievement in organic chemistry due to the complexity of its heterocyclic framework. The synthesis involves multiple steps, including cyclization reactions and functional group transformations, which require precise control over reaction conditions. Researchers have employed advanced synthetic methodologies to achieve high yields and purity levels, ensuring that the compound is suitable for further biological evaluation.

In the realm of medicinal chemistry, the exploration of novel heterocyclic compounds like 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide is driven by the need for new therapeutic agents with improved efficacy and reduced side effects. The thiochromenone scaffold has shown promise in various preclinical studies due to its ability to modulate multiple biological pathways simultaneously. This multitarget approach could lead to the development of more effective treatments for complex diseases.

The pharmacokinetic properties of 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide are also of great interest. Studies have begun to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles in vitro and in vivo. These studies are crucial for understanding how the compound behaves within the body and for optimizing its pharmacological activity. Preliminary data suggest that this compound exhibits favorable solubility and stability properties, which are essential for developing an effective drug formulation.

The potential applications of 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals due to its unique chemical properties. The compound's ability to interact with biological targets suggests that it could be used to develop novel pesticides or herbicides that target specific enzymes or receptors in plants or pests.

The future of research on 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide looks promising as new analytical techniques and computational tools become available. Advances in mass spectrometry and high-resolution nuclear magnetic resonance (NMR) spectroscopy will enable researchers to gain deeper insights into the structure-function relationships of this compound. Additionally, machine learning algorithms can be employed to predict new derivatives with enhanced biological activity.

In conclusion, 2-phenyl-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide (CAS No. 681230-05-7) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and promising biological activity make it a valuable candidate for further research and development. As our understanding of this compound grows, so too does the potential for discovering new therapeutic agents that can address unmet medical needs.

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